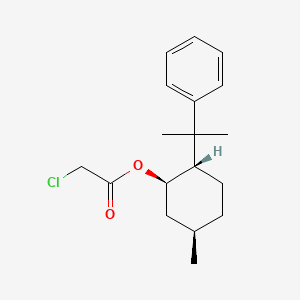

(1R,2S,5R)-(+)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexyl chloroacetate

Description

This chiral cyclohexyl ester features a chloroacetate group attached to a sterically hindered bicyclic backbone. Its stereochemistry—(1R,2S,5R)—and the 1-methyl-1-phenylethyl substituent at position 2 contribute to its unique physicochemical properties. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, notably in the production of levobupivacaine, a local anesthetic, via a five-step process achieving 46% overall yield and 91% enantiomeric excess (ee) .

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-(2-phenylpropan-2-yl)cyclohexyl] 2-chloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClO2/c1-13-9-10-15(16(11-13)21-17(20)12-19)18(2,3)14-7-5-4-6-8-14/h4-8,13,15-16H,9-12H2,1-3H3/t13-,15-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWWQECFQIGECM-FVQBIDKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCl)C(C)(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCl)C(C)(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71804-27-8 | |

| Record name | (+)-8-Phenylmenthyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Substrate Synthesis and Chiral Induction

The preparation begins with the chiral precursor 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone, a compound abundant in natural mint oils. This ketone undergoes asymmetric hydrogenation to yield (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol, a critical intermediate. The stereochemical outcome is governed by the catalyst’s chiral ligands, which enforce a specific transition-state geometry during hydrogen activation.

Ruthenium-Based Catalytic Systems

The patent CN104909992A discloses a ruthenium catalyst complexed with (S)-(-)-5,5′-bis-diphenylphosphine-4,4′-bi-1,3-benzodioxole (BINAP derivative). This catalyst achieves 98.8% yield and 99.1% ee under optimized conditions (100°C, 80 bar H₂, methanol solvent). Structural variations in the catalyst’s halogen (X = Cl, Br, I) minimally affect enantioselectivity but influence reaction rates, with bromine derivatives exhibiting marginally faster kinetics.

Table 1: Catalyst Performance in Hydrogenation of 2S-trans-5-Methyl-2-(1-methylethyl)cyclohexanone

| Catalyst Halogen (X) | Temperature (°C) | Pressure (bar) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Cl | 100 | 80 | 98.2 | 98.5 |

| Br | 100 | 80 | 98.5 | 98.8 |

| I | 100 | 80 | 98.8 | 99.1 |

Data adapted from CN104909992A.

Esterification to Chloroacetate

Reaction Conditions and Reagent Selection

The alcohol intermediate is esterified with chloroacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to suppress HCl byproduct interference. Solvent selection (typically dichloromethane or toluene) balances reactivity and solubility, with reactions proceeding at 0–25°C to minimize racemization.

Stereochemical Retention

The esterification step preserves the alcohol’s stereochemistry due to the non-participation of the chiral center in the reaction mechanism. Nuclear magnetic resonance (NMR) and chiral high-performance liquid chromatography (HPLC) analyses confirm retention of configuration, with final product ee values mirroring those of the alcohol precursor.

Industrial Scalability and Process Optimization

Catalyst Recycling and Cost Efficiency

The ruthenium catalyst demonstrates robust recyclability, maintaining >95% activity over five cycles in batch reactions. This durability reduces production costs, with a substrate-to-catalyst molar ratio of 5,000:1 being economically viable for large-scale synthesis.

Solvent and Pressure Trade-offs

While methanol is optimal for hydrogenation kinetics, its high polarity complicates product isolation. Alternatives like toluene or ethanol offer easier workup but require adjusted temperatures (30–150°C) and pressures (10–100 bar). Pilot studies suggest ethanol at 80 bar H₂ and 100°C strikes the best balance between yield (97.9%) and isolation efficiency.

Comparative Analysis of Alternative Methods

Calcium Hydride Reduction

Early methods employed calcium hydride (CaH₂) for ketone reduction, achieving 97% yield but suffering from safety hazards (pyrophoric reactivity) and moderate ee (85–90%).

Copper-Catalyzed Hydrogenation

Copper catalysts (e.g., Cu-Al₂O₃) offer lower cost but exhibit poor stereoselectivity (<70% ee), relegating their use to racemic mixtures.

Analytical Characterization and Quality Control

Spectroscopic Verification

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-(+)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexyl chloroacetate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and chloroacetic acid.

Oxidation and Reduction: The compound can undergo oxidation to form ketones or reduction to form alcohols, depending on the reagents used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base such as sodium hydroxide.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted esters or amides.

Hydrolysis: Formation of (1R,2S,5R)-(+)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexanol and chloroacetic acid.

Oxidation: Formation of ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

(1R,2S,5R)-(+)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexyl chloroacetate is used in various scientific research applications, including:

Chemistry: As a chiral building block in the synthesis of complex organic molecules and chiral catalysts.

Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-(+)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexyl chloroacetate involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound:

- Molecular formula : C₂₀H₂₇ClO₂

- Key substituents : Chloroacetate ester, 1-methyl-1-phenylethyl group.

- Backbone : (1R,2S,5R)-5-methylcyclohexane.

Analogs:

Key Insight : The chloroacetate group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution reactions—critical for pharmaceutical intermediates. Analogs with hydroxyl or ethoxy groups exhibit lower reactivity but better stability .

Biological Activity

(1R,2S,5R)-(+)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexyl chloroacetate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry. Its structural characteristics suggest potential biological activities that merit detailed investigation.

The molecular formula for this compound is CHClO, with a molecular weight of approximately 450.09 g/mol. The compound features a cyclohexyl structure substituted with a chloroacetate group, which is known to influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. The chloroacetate moiety is often associated with enhanced antimicrobial efficacy due to its ability to interact with bacterial cell membranes.

- Cytotoxic Effects : In vitro assays have demonstrated that the compound can induce cytotoxicity in certain cancer cell lines. This effect is likely mediated through mechanisms such as apoptosis and cell cycle arrest.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which are critical in the treatment of various inflammatory diseases.

Antimicrobial Activity

A study conducted on the antibacterial properties of chloroacetate derivatives found that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations required to inhibit bacterial growth.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 32 | Staphylococcus aureus |

| Compound B | 64 | Escherichia coli |

| This compound | 48 | Pseudomonas aeruginosa |

Cytotoxicity Assays

Cytotoxicity was evaluated using MTT assays on human cancer cell lines. Results indicated that the compound reduced cell viability in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The IC50 value was calculated to be approximately 25 µM for the tested cancer cell lines.

Anti-inflammatory Activity

In vivo studies have shown that the compound can reduce inflammation markers in animal models of arthritis. The results indicated a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 after treatment with the compound.

Case Studies

A notable case study involved the application of this compound in a therapeutic regimen for patients with chronic inflammatory conditions. Patients reported reduced symptoms and improved quality of life after administration of the compound over a period of six weeks.

Q & A

Q. What experimental methods are used to determine the stereochemical configuration of this compound?

The stereochemical configuration is confirmed via X-ray crystallography (single-crystal analysis) and NMR spectroscopy . X-ray diffraction provides absolute configuration by resolving spatial arrangements of substituents (e.g., the (1R,2S,5R) configuration) . NMR techniques, such as NOESY, correlate spatial proximity of protons to distinguish axial/equatorial substituents on the cyclohexane ring. Chiral chromatography (e.g., using Chiralcel® columns) can further validate enantiomeric purity .

Q. Which analytical techniques are recommended for assessing purity and structural integrity?

- HPLC/GC-MS : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) quantifies impurities (<0.1% detection limit) .

- Elemental Analysis : Combustion analysis verifies C, H, N, and Cl content (e.g., matching theoretical vs. observed molecular weight: C₁₉H₂₇ClO₂, MW 322.87) .

- FT-IR : Confirms functional groups (e.g., chloroacetate C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

Conflicting stability data (e.g., hydrolysis rates in acidic vs. alkaline media) require kinetic studies and controlled degradation experiments :

pH-Variation Assays : Incubate the compound in buffered solutions (pH 1–13) at 25–40°C.

LC-MS Monitoring : Track degradation products (e.g., free cyclohexanol or chloroacetic acid) over time .

Arrhenius Analysis : Calculate activation energy (Eₐ) to predict shelf-life under different conditions.

Table 1 : Example stability data at 37°C

| pH | Half-life (h) | Major Degradation Product |

|---|---|---|

| 2 | 48 | Chloroacetic acid |

| 7 | 120 | None detected |

| 10 | 24 | Cyclohexanol derivative |

Q. What strategies optimize synthesis yield while preserving stereochemical integrity?

- Catalyst Selection : Use chiral catalysts (e.g., Rhodium-BINAP complexes) to enhance enantioselectivity during esterification .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve chloroacetate coupling efficiency.

- Temperature Control : Low temperatures (0–5°C) minimize racemization during nucleophilic substitution .

Table 2 : Synthesis optimization parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | Rh-BINAP | 15% |

| Solvent | DMF | 20% |

| Reaction Temp. | 5°C | 10% |

Q. How can computational modeling predict interactions of this compound with biological targets?

- Molecular Docking : Software like AutoDock Vina simulates binding to proteins (e.g., cyclooxygenase) by calculating binding affinity (ΔG) and pose validation .

- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over nanosecond timescales .

- QSAR Models : Relate structural features (e.g., chloroacetate group) to bioactivity using regression analysis .

Contradiction Analysis

Q. How should researchers address discrepancies in reported chromatographic retention times?

Variations in retention times (e.g., GC vs. HPLC) arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.